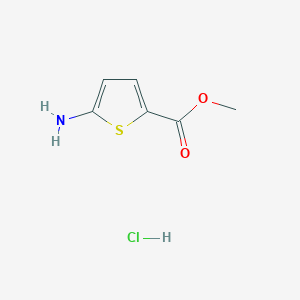

Methyl 5-aminothiophene-2-carboxylate hydrochloride

Vue d'ensemble

Description

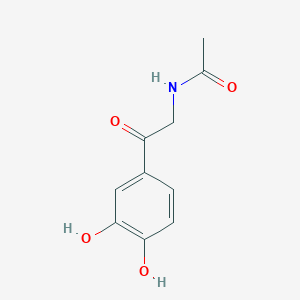

Methyl 5-aminothiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S1. It is used for pharmaceutical testing2.

Synthesis Analysis

The synthesis of Methyl 5-aminothiophene-2-carboxylate hydrochloride is not explicitly mentioned in the search results. However, related compounds such as Methyl-3-aminothiophene-2-carboxylate are key intermediates in organic synthesis, medicine, dyes, and pesticides3.Molecular Structure Analysis

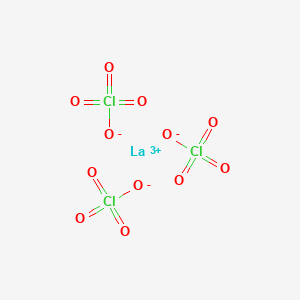

The molecular structure of Methyl 5-aminothiophene-2-carboxylate hydrochloride consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom1.

Chemical Reactions Analysis

The specific chemical reactions involving Methyl 5-aminothiophene-2-carboxylate hydrochloride are not detailed in the search results. However, related compounds like Methyl 5-amino-2-thiophenecarboxylate have been used in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 5-aminothiophene-2-carboxylate hydrochloride include a molecular weight of 193.65 g/mol1. Other specific properties such as density, boiling point, and melting point are not provided in the search results.Applications De Recherche Scientifique

Modification with Trifluoromethyl-Containing Heterocycles : Methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing heterocycles. This modification is achieved through cyclocondensation, resulting in compounds like 5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazoles and 5-oxo-2-phenyl-4-trifluoromethyl-4,5-dihydro-1H-imidazoles. These compounds have been studied for their influence on neuronal NMDA receptors (Sokolov et al., 2018).

Chlorination and Reaction with Active Hydrogen Containing Compounds : Research has been conducted on the chlorination of methyl 3-hydroxythiophene-2-carboxylate and its reactions with active hydrogen-containing compounds. This study reveals that different substituents on the thiophene ring affect the chlorination process and the subsequent reactions (Corral et al., 1990).

Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate yields tautomeric thienopyrimidoisoindolones. These compounds have potential for further chemical reactions and modifications (Kysil et al., 2008).

N-Arylation via Chan-Lam Cross-Coupling : A practical protocol has been developed for the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling. This process enables the synthesis of various N-arylated products with a broad range of functional groups (Rizwan et al., 2015).

Crystal Structure and Computational Study : A study on the crystal structure of methyl-3-aminothiophene-2-carboxylate revealed its significance as an intermediate in organic synthesis, medicine, dyes, and pesticides. The study included X-ray diffraction analysis and computational methods to understand the properties of the compound (Tao et al., 2020).

Synthesis of Bis-Heterocyclic Monoazo Dyes : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a derivative of 2-aminothiophene, was used to synthesize novel bis-heterocyclic monoazo dyes. These dyes were characterized for their solvatochromic behavior and tautomeric structures in various solvents (Karcı, 2012).

Safety And Hazards

The safety and hazards of Methyl 5-aminothiophene-2-carboxylate hydrochloride are not explicitly mentioned in the search results. However, general safety measures include avoiding inhalation, contact with skin and eyes, and it should be handled with proper protective equipment5.

Orientations Futures

The future directions of Methyl 5-aminothiophene-2-carboxylate hydrochloride are not specified in the search results. However, it is used for pharmaceutical testing2, indicating its potential use in drug development and medical research.

Relevant Papers

The search results do not provide specific papers related to Methyl 5-aminothiophene-2-carboxylate hydrochloride. However, related compounds have been studied in the context of organic synthesis, medicine, dyes, and pesticides3.

Propriétés

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-3-5(7)10-4;/h2-3H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWTXBPHVRYDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596308 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminothiophene-2-carboxylate hydrochloride | |

CAS RN |

14597-57-0 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.